4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine
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Overview
Description
4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine is a complex organic compound featuring a morpholine ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the sulfonylation of the piperidine ring, and finally, the coupling of the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle the exothermic nature of some of the reactions involved. The use of automated systems ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Performed in acidic or basic media, depending on the desired product.
Reduction: Conducted under inert atmosphere to prevent unwanted side reactions.
Substitution: Typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The piperidine and morpholine rings contribute to the overall stability and solubility of the compound .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: Similar in structure but contains a cytisine moiety instead of a piperidine ring.
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine: Similar but with an amine group instead of a morpholine ring.
Uniqueness
4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-11-14(12(2)21-15-11)22(18,19)17-5-3-4-13(10-17)16-6-8-20-9-7-16/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHOWECBIQWSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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